![molecular formula C27H20N4O2 B1667604 4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide CAS No. 488793-85-7](/img/structure/B1667604.png)
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Overview
Description
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide (4HPPA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound which can be used to study various biological activities and biochemical and physiological effects. 4HPPA has been used in various in vivo and in vitro experiments to study the mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations for lab experiments.
Scientific Research Applications
Nausea and Vomiting Regulation
ARN272 has been shown to have a significant impact on the regulation of nausea and vomiting . The systemic administration of ARN272 has been found to produce a dose-dependent suppression of nausea-induced conditioned gaping in rats, and a dose-dependent reduction of vomiting in shrews . This suggests that ARN272 could potentially be used in the treatment of conditions that involve nausea and vomiting.
Anandamide Transport Inhibition
ARN272 is an anandamide transport inhibitor . Anandamide is a neurotransmitter that plays a role in pain, depression, appetite, memory, and fertility. By inhibiting the transport of anandamide, ARN272 can increase the availability of anandamide in the body, potentially impacting these various physiological processes.
CB1 Receptor Activation
The effects of ARN272 on nausea and vomiting are believed to be mediated through its action on cannabinoid 1 (CB1) receptors . The systemic co-administration of SR141716, a CB1 receptor antagonist, with ARN272 in rats produced a complete reversal of ARN272-suppressed gaping . This suggests that ARN272 may act as an indirect agonist of CB1 receptors.
Mechanism of Action
Target of Action
ARN272 primarily targets the Fatty Acid Amide Hydrolase-1-like Anandamide Transporter (FLAT) . FLAT is responsible for the cellular reuptake of anandamide, a neurotransmitter involved in the regulation of pain, mood, and other neurological functions .
Mode of Action
ARN272 acts as an anandamide transport inhibitor . By inhibiting the transport of anandamide, ARN272 increases the availability of anandamide in the synaptic cleft. This leads to prolonged activation of cannabinoid 1 (CB1) receptors, which are the primary targets of anandamide .
Biochemical Pathways
The increased availability of anandamide due to ARN272’s action affects the endocannabinoid system , a biochemical pathway involved in various physiological processes. The endocannabinoid system plays a crucial role in the regulation of pain, mood, appetite, and other functions .
Pharmacokinetics
As an anandamide transport inhibitor, arn272 likely influences the bioavailability of anandamide by preventing its reuptake and degradation .
Result of Action
ARN272’s inhibition of anandamide transport leads to a dose-dependent suppression of nausea-induced behavior in rats and a dose-dependent reduction of vomiting in shrews . This suggests that ARN272 may have potential therapeutic applications in the management of nausea and vomiting .
properties
IUPAC Name |
4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKNGUQNXSMHBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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